molecular formula C20H22F3N3O3S B2914611 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021117-07-6

3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No. B2914611
CAS RN: 1021117-07-6
M. Wt: 441.47
InChI Key: ONJUWZCWSJZZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide, also known as DFSPB, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFSPB is a benzamide derivative that has been synthesized using a series of chemical reactions, and its biological activity has been extensively studied in vitro and in vivo.

Mechanism of Action

3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide exerts its biological activity by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating cellular signaling pathways. By inhibiting PDE4, 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide increases the levels of cAMP, leading to the activation of downstream signaling pathways that are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide inhibits cell growth and proliferation by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Finally, 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is its high potency and selectivity for PDE4. This makes it a valuable tool for studying the role of cAMP signaling in various biological processes. However, one of the limitations of 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is its relatively short half-life in vivo, which may limit its therapeutic potential. In addition, further studies are needed to determine the optimal dosage and administration route for 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide in animal models and humans.

Future Directions

There are several future directions for research on 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide. One potential direction is to investigate its potential as a cancer therapy in animal models and humans. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to determine the optimal dosage and administration route for 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide in animal models and humans, as well as its potential side effects and toxicity.

Synthesis Methods

3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide is synthesized using a series of chemical reactions that involve the coupling of 3,4-difluoroaniline with 3-(4-fluorobenzyl)-1-piperazine sulfonic acid followed by the coupling of the resulting intermediate with 3-bromopropionyl chloride. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to yield 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide in high purity and yield.

Scientific Research Applications

3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3,4-difluoro-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3S/c21-16-3-5-17(6-4-16)25-9-11-26(12-10-25)30(28,29)13-1-8-24-20(27)15-2-7-18(22)19(23)14-15/h2-7,14H,1,8-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJUWZCWSJZZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

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